tert-butyl 6-ethynyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
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Overview
Description
tert-Butyl 6-ethynyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate: is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-ethynyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate typically involves multiple steps, starting from simpler precursors. One common route involves the cycloaddition of appropriate starting materials followed by functional group modifications. For instance, the synthesis might begin with tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which undergoes further reactions to introduce the ethynyl and hydroxy groups .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 6-ethynyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The ethynyl group can be reduced to an alkene or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the spirocyclic nitrogen.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the ethynyl group could produce an alkane.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 6-ethynyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical space in drug discovery.
Biology and Medicine: This compound is particularly valuable in medicinal chemistry for the development of CNS (central nervous system) penetrant drugs. It serves as a precursor for the synthesis of CXCR2 antagonists, which have potential therapeutic applications in treating CNS demyelinating diseases .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of various drug candidates. Its ability to form stable spirocyclic structures makes it a versatile intermediate in drug development.
Mechanism of Action
The mechanism of action of compounds derived from tert-butyl 6-ethynyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate involves interaction with specific molecular targets such as CXCR2 receptors. These interactions can modulate signaling pathways involved in inflammation and immune response, making them potential candidates for treating inflammatory and autoimmune diseases.
Comparison with Similar Compounds
- tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
- tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
- tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate
Uniqueness: tert-Butyl 6-ethynyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate is unique due to the presence of both ethynyl and hydroxy functional groups on the spirocyclic framework. This combination of functional groups provides distinct reactivity and potential for further chemical modifications, making it a valuable intermediate in synthetic chemistry and drug development.
Properties
CAS No. |
2763759-30-2 |
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Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.3 |
Purity |
95 |
Origin of Product |
United States |
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